molecular formula C21H20N4O B2980579 N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896065-40-0

N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2980579
CAS No.: 896065-40-0
M. Wt: 344.418
InChI Key: RGIMZNQTAHAERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Core structure: Pyrazolo[1,5-a]pyrimidine scaffold.
  • Substituents:
    • 3-Phenyl group (aromatic ring at position 3).
    • 2,5-Dimethyl groups (positions 2 and 5).
    • N-(3-Methoxyphenyl)amine at position 5.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-12-19(23-17-10-7-11-18(13-17)26-3)25-21(22-14)20(15(2)24-25)16-8-5-4-6-9-16/h4-13,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIMZNQTAHAERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The specific substitutions at the 3-methoxyphenyl and 2,5-dimethyl positions contribute to its unique pharmacological profile.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can inhibit key enzymes and receptors involved in cancer progression. The mechanism of action often involves:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : These kinases are crucial for cell cycle regulation. Inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Protein Interactions : The compound may alter protein interactions that are essential for tumor growth and survival.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • A study reported that derivatives exhibited significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) with IC50 values ranging from 0.01 µM to 42.30 µM .
  • Another research highlighted that compounds with similar structures showed growth inhibition in A549 lung cancer cells with IC50 values around 26 µM .

The following table summarizes some key findings on the biological activity of related compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF70.01CDK inhibition
Compound BNCI-H4600.03Apoptosis induction
Compound CSF-26831.5Inhibition of Aurora-A kinase
This compoundA54926Cell cycle arrest via CDK inhibition

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazolo Core : This is typically achieved through cyclocondensation reactions involving appropriate precursors.
  • Substitution Reactions : The presence of functional groups allows for nucleophilic substitutions which enhance biological activity.
  • Optimization : Structural modifications can be made to improve potency and selectivity against specific cancer types.

Case Studies

Several case studies have demonstrated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on MCF7 Cells : A derivative exhibited an IC50 value of 0.01 µM against MCF7 cells, indicating potent anticancer activity.
  • NCI-H460 Evaluation : Another compound from this class showed significant inhibition with an IC50 of 0.03 µM against NCI-H460 cells, showcasing its potential as a therapeutic agent for lung cancer.

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-phenyl group in the target compound distinguishes it from derivatives with electron-withdrawing or bulky substituents. Key analogs include:

Compound Name Position 3 Substituent Biological Activity (M.tb IC₉₀, μM) Reference
Target Compound 3-Phenyl Not reported
32 () 3,5-Bis(4-fluorophenyl) 0.21 μM (potent anti-M.tb)
47 () 3-(4-Fluorophenyl) 0.18 μM (high activity)
N-(3,5-Dimethylphenyl)-2,5-dimethyl-3-phenyl () 3-Phenyl with 3,5-dimethylphenyl amine Not reported

Key Observations :

  • Fluorination at the 4-position of the phenyl ring (e.g., 47 ) enhances antimycobacterial potency due to improved target binding and metabolic stability .
  • The unsubstituted 3-phenyl group in the target compound may reduce activity compared to fluorinated analogs.

Substituent Variations at Position 5

The 5-methyl group in the target compound is common among analogs, but substituents such as aryl or heteroaryl groups modulate activity:

Compound Name Position 5 Substituent Activity (M.tb IC₉₀, μM) Reference
Target Compound 5-Methyl Not reported
33 () 5-(p-Tolyl) 0.25 μM
34 () 5-(4-Methoxyphenyl) 0.32 μM
35 () 5-(4-Isopropylphenyl) 0.29 μM

Key Observations :

  • Bulky substituents (e.g., isopropyl) improve lipophilicity and membrane penetration but may reduce solubility .
  • The 5-methyl group in the target compound balances lipophilicity and metabolic stability.

Variations in the N-Substituent at Position 7

The N-(3-methoxyphenyl) group in the target compound contrasts with pyridylmethylamine derivatives in analogs:

Compound Name Position 7 Substituent Activity (M.tb IC₉₀, μM) Reference
Target Compound N-(3-Methoxyphenyl) Not reported
47 () N-((6-Methylpyridin-2-yl)methyl) 0.18 μM
48 () N-((6-Methoxypyridin-2-yl)methyl) 0.21 μM
N-(3,5-Dimethylphenyl) () N-(3,5-Dimethylphenyl) Not reported

Key Observations :

  • Pyridylmethylamine derivatives (e.g., 47 , 48 ) exhibit superior activity due to enhanced hydrogen bonding with the ATP synthase target .

Physicochemical Properties

Property Target Compound 32 () 47 ()
Molecular Weight ~377.4 g/mol 457.5 g/mol 409.4 g/mol
LogP (Predicted) ~4.2 5.1 3.9
Hydrogen Bond Acceptors 4 5 5

Key Observations :

  • The target compound’s lower molecular weight and LogP suggest better bioavailability than bulkier analogs like 32 .
  • Reduced hydrogen bond acceptors compared to pyridylmethylamine derivatives may limit target interactions.

Research Implications

  • Synthetic Routes : The target compound can be synthesized via Suzuki coupling (for aryl groups) and nucleophilic substitution (for amine attachment), similar to methods in and .
  • Optimization Potential: Introducing a 4-fluoro substituent on the 3-phenyl group or replacing the N-(3-methoxyphenyl) with a pyridylmethylamine could enhance activity .

Q & A

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and what key reaction conditions influence yield?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-diketones, followed by functionalization of the 7-amino position with the 3-methoxyphenyl group. Critical reaction parameters include:

  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to promote cyclization .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
  • Temperature : Controlled heating (80–120°C) to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product . Yield optimization requires balancing stoichiometry, reaction time, and temperature .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., distinguishing methoxy groups at δ ~3.8 ppm) .
  • IR Spectroscopy : Identification of amine N–H stretches (~3300 cm⁻¹) and C=O/C=N vibrations in the pyrimidine ring .
  • Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation analysis .
  • HPLC-PDA : Purity assessment and detection of regioisomeric byproducts .

Q. What known biological targets or pathways are associated with this compound?

Pyrazolo[1,5-a]pyrimidines are studied for kinase inhibition (e.g., CDK9) and apoptosis induction in cancer cells. The 3-methoxyphenyl group may enhance blood-brain barrier penetration, suggesting neuropharmacological potential . Specific targets include:

  • Cyclin-dependent kinases (CDKs) : Disruption of cell cycle progression .
  • Serotonin/Dopamine Receptors : Structural analogs show modulation of neurotransmitter systems .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance purity and yield?

A Design of Experiments (DoE) approach is recommended:

  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time .
  • Response Surface Methodology (RSM) : To model interactions between variables and identify optimal conditions .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Example Optimization Table :

ParameterOptimal RangeImpact on YieldReference
Temperature90–110°CMaximizes cyclization
SolventDMF/EtOH (3:1)Reduces byproducts
CatalystK₂CO₃ (1.5 eq.)Enhances nucleophilic substitution

Q. How should conflicting data regarding the compound’s enzyme inhibition efficacy across studies be addressed?

Contradictions may arise from:

  • Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native CDK9) or buffer conditions .
  • Structural Analog Interference : Impurities or regioisomers affecting activity . Resolution Strategies :
  • Comparative Dose-Response Analysis : Use standardized assays (e.g., ADP-Glo™ Kinase Assay) .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. trifluoromethyl) to isolate key pharmacophores .

Q. What computational strategies predict the compound’s reactivity and interactions with biological targets?

  • Quantum Mechanical Calculations (DFT) : To map reaction pathways (e.g., cyclization barriers) and predict regioselectivity .
  • Molecular Dynamics (MD) Simulations : Study binding modes with kinases (e.g., CDK9 ATP-binding pocket) .
  • Machine Learning (ML) Models : Train on pyrazolo[1,5-a]pyrimidine datasets to forecast solubility or toxicity .

Methodological Resources

  • Statistical DoE Tools : JMP® or Minitab® for experimental design .
  • Spectral Databases : PubChem or Reaxys for reference spectra .
  • Kinase Profiling Services : Eurofins DiscoverX for target validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.